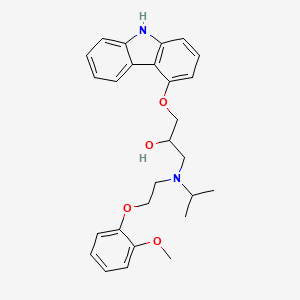

N-Isopropyl Carvedilol

Vue d'ensemble

Description

N-Isopropyl Carvedilol is a compound with the molecular formula C27H32N2O4 . It is a derivative of Carvedilol, which is a nonselective β-adrenergic blocking agent with α1-blocking activity . Carvedilol is used alone or together with other medicines to treat high blood pressure (hypertension) .

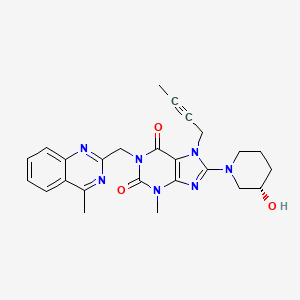

Molecular Structure Analysis

The molecular structure of N-Isopropyl Carvedilol is characterized by its molecular formula C27H32N2O4 . The InChI string representation of its structure isInChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 . The Canonical SMILES representation is CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O .

Applications De Recherche Scientifique

Interaction with Nitric Oxide (NO) : Carvedilol has been studied for its ability to interact with NO. This interaction is significant as NO mediates both physiological and pathological processes. The quenching of NO by carvedilol may have diverse clinical implications in tissues where it is distributed (Yoshioka et al., 2000).

Transdermal Therapeutic System : Research has explored the development of a matrix-type transdermal therapeutic system for carvedilol, indicating its potential for improved bioavailability and efficacy in the treatment of hypertension (Ubaidulla et al., 2007).

Persistent β-Adrenergic Inhibition : A study found that carvedilol, but not metoprolol, inhibits the catecholamine response of the human heart beyond its plasma elimination. This persistent β-blockade by carvedilol may be due to binding to an allosteric site of β-adrenergic receptors (Kindermann et al., 2004).

Nanoemulsion-Based Film Formulation : Research on oil in water nanoemulsion-loaded film for transdermal delivery of carvedilol suggests significant improvements in drug solubility and delivery, potentially enhancing its therapeutic efficacy (Alkilani et al., 2018).

Initiating Carvedilol Before ACE Inhibitor Therapy : A study on heart failure treatment found that initiating therapy with carvedilol before an ACE inhibitor results in better improvements in functional class and left ventricular function (Sliwa et al., 2004).

Corrosion Inhibition in Carbon Steel : Carvedilol has been explored as a safe drug to prevent carbon steel corrosion in acidic environments. This unexpected application demonstrates the versatility of carvedilol beyond traditional pharmacological uses (Fouda et al., 2017).

Ovariectomy-Induced Myocardial Contractile Dysfunction : Carvedilol has shown beneficial effects in preventing myocardial contractile dysfunction induced by ovariectomy, suggesting its potential in managing cardiovascular disease risks in postmenopausal women (Ribeiro et al., 2013).

Reduced Mortality in Chronic Heart Failure : A study demonstrated that carvedilol reduces the risk of death as well as hospitalization for cardiovascular causes in patients with heart failure, indicating its significant therapeutic role in heart failure management (Packer et al., 1996).

In Vitro Permeation Through Porcine Skin : Research on the effect of vehicles and penetration enhancers on the in vitro permeation of carvedilol across porcine skin provides insights into optimizing topical delivery systems for carvedilol (Gannu et al., 2008).

Stereoselective Disposition Determined by CYP2D6 : A study found that the disposition of carvedilol is stereoselectively metabolized in humans, with the clearance of S-carvedilol being higher than that of R-carvedilol, highlighting the importance of pharmacogenetics in carvedilol metabolism (Zhou & Wood, 1995).

Plasma N-terminal Pro-brain Natriuretic Peptide and Adrenomedullin : This study found that plasma N-BNP and adrenomedullin are independent predictors of mortality and heart failure, with carvedilol reducing mortality and heart failure in patients with higher pre-treatment plasma N-BNP and adrenomedullin (Richards et al., 2001).

Propriétés

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBFKUWSKDUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732013 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl Carvedilol | |

CAS RN |

1246819-01-1 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Isopropyl Carvedilol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.